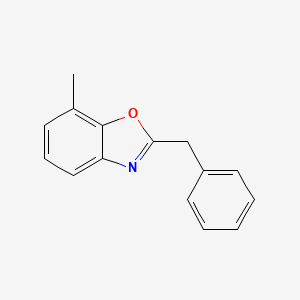![molecular formula C19H23ClN4O B7561066 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a novel inhibitor of a specific protein that plays a critical role in several biological processes.
作用机制
The mechanism of action of 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide involves the inhibition of a specific protein called protein kinase B (PKB). PKB is a serine/threonine kinase that plays a critical role in several biological processes, including cell growth, proliferation, and survival.
3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide binds to the ATP-binding site of PKB and inhibits its activity. This leads to the suppression of downstream signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide are mainly related to its inhibition of PKB activity. In cancer cells, inhibition of PKB can lead to the suppression of cell growth and proliferation, leading to the inhibition of tumor growth. In inflammatory diseases, inhibition of PKB can lead to the suppression of inflammation, leading to the alleviation of symptoms.
实验室实验的优点和局限性
The advantages of using 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide in lab experiments are mainly related to its specificity for PKB. This compound selectively inhibits PKB activity, without affecting other kinases. This makes it a valuable tool for studying the role of PKB in various biological processes.
The limitations of using this compound in lab experiments are mainly related to its potency and solubility. This compound has a relatively low potency, which means that high concentrations are required to achieve significant inhibition of PKB activity. Additionally, this compound has low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide. One direction is to optimize the synthesis method to improve the potency and solubility of the compound. This could lead to the development of more potent and effective inhibitors of PKB.
Another direction is to study the effects of this compound in animal models of cancer and inflammatory diseases. This could provide valuable information on the potential therapeutic applications of this compound.
Finally, future research could focus on identifying other biological processes that are regulated by PKB and developing inhibitors that selectively target these processes. This could lead to the development of new therapies for a wide range of diseases.
合成方法
The synthesis of 3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide involves several steps. The starting material for the synthesis is 3-aminobenzoic acid, which is reacted with 3-methylbenzylamine to produce N-(3-methylbenzyl)-3-aminobenzoic acid. This intermediate is then reacted with 6-bromo-3-fluoropyrimidin-4-ol to produce the desired compound.
科学研究应用
3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide has several potential scientific research applications. One of the most promising applications is in cancer research. This compound has been shown to inhibit the activity of a specific protein that is overexpressed in many types of cancer. Inhibition of this protein can lead to the suppression of cancer cell growth and proliferation.
Another potential application of this compound is in the treatment of inflammatory diseases. The protein targeted by this compound is also involved in the inflammatory response. Inhibition of this protein can lead to the suppression of inflammation, which is a hallmark of many inflammatory diseases.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-14-5-6-16(12-17(14)20)23-19(25)22-13-15-7-8-21-18(11-15)24-9-3-2-4-10-24/h5-8,11-12H,2-4,9-10,13H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGIUZHOEICSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NC=C2)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylphenyl)-1-{[2-(piperidin-1-YL)pyridin-4-YL]methyl}urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)

![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)


![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)

![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)

![3-[4-(2-Chloropyridin-3-yl)triazol-1-yl]benzonitrile](/img/structure/B7561049.png)

![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)